molecular formula C7H7IO B1584928 2-Iodobenzyl alcohol CAS No. 5159-41-1

2-Iodobenzyl alcohol

Cat. No.: B1584928
CAS No.: 5159-41-1
M. Wt: 234.03 g/mol
InChI Key: WZCXOBMFBKSSFA-UHFFFAOYSA-N
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Description

2-Iodobenzyl alcohol (CAS 5159-41-1, molecular formula C₇H₇IO, molecular weight 234.03 g/mol) is an ortho-substituted aromatic alcohol characterized by a hydroxylmethyl (-CH₂OH) group and an iodine atom at the 2-position of the benzene ring. It is a white crystalline solid with a melting point of 89–92°C and a boiling point of 288.3°C . Its density is 1.867 g/cm³, and it exhibits low water solubility but dissolves in polar organic solvents like methanol and dichloromethane .

This compound is a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) to construct heterocycles such as isoquinolines, benzofurans, and benzopyrans . It also serves as a precursor in hydrodehalogenation studies, where its iodine atom is selectively reduced under electrochemical conditions .

Preparation Methods

Direct Iodination of Benzyl Alcohol Derivatives

One common approach to prepare 2-iodobenzyl alcohol involves the selective iodination of benzyl alcohol derivatives, followed by purification steps. According to a detailed synthetic procedure reported in the Royal Society of Chemistry supplementary materials, the process includes:

  • Starting from a substituted benzyl alcohol precursor.
  • Performing iodination under controlled conditions.
  • The reaction mixture is warmed to room temperature and stirred for approximately 2 hours, monitored by thin-layer chromatography (TLC).
  • After completion, the reaction is quenched with water and saturated with potassium carbonate (K2CO3).
  • Extraction with ethyl acetate (EtOAc) is performed, followed by drying over sodium sulfate (Na2SO4).
  • The crude product is purified by column chromatography on silica gel using a solvent mixture of ethyl acetate and petroleum ether (4:1 ratio).
  • This yields the target this compound as a white solid with high regioselectivity.

Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of the product, indicating well-defined aromatic proton signals and characteristic benzylic alcohol peaks.

Multi-Step Halogenation and Functional Group Transformation Route

Another sophisticated preparation method involves a multi-step halogenation and subsequent functional group transformation, as detailed in a Chinese patent for a related compound (2-bromo-5-iodobenzyl alcohol), which can be adapted for this compound synthesis:

  • Step 1: Iodination of o-benzylamine using a phase transfer catalyst, ammonium bicarbonate, and an iodinating reagent to produce 2-methyl-4-iodoaniline.
  • Step 2: Diazotization and bromination of 2-methyl-4-iodoaniline to yield 2-bromo-4-iodotoluene.
  • Step 3: Reaction of 2-bromo-4-iodotoluene with N-bromo-succinimide to form 2-bromo-4-bromo-iodomethylbenzene.
  • Step 4: Treatment of this intermediate with alkali to convert the bromomethyl group into the corresponding benzyl alcohol.

This method is noted for its operational simplicity, minimal waste generation, and industrial scalability. Importantly, it avoids the use of lithium aluminum hydride reduction, which can pose safety risks due to hydrogen evolution. The process also ensures no isomeric impurities post-iodination, enhancing product purity.

Sonogashira Coupling and Subsequent Functionalization

A more complex synthetic strategy involves the use of Sonogashira coupling reactions starting from this compound derivatives:

  • This compound is coupled with propargyl alcohol derivatives under palladium-catalyzed Sonogashira conditions.
  • Subsequent oxidation steps transform the coupled product into alkylidenephthalan derivatives.
  • This route is highly selective and allows for the preparation of functionalized this compound derivatives, useful in further synthetic applications.

This method is primarily used for preparing advanced intermediates and demonstrates the versatility of this compound in organic synthesis.

Reduction of this compound Precursors Using Hydriodic Acid

An alternative preparation approach involves the reduction of benzylic alcohol precursors using hydriodic acid in a biphasic toluene-water system:

  • The reaction mixture contains the benzylic alcohol, red phosphorus as a stoichiometric reducing agent, and catalytic amounts of hydriodic acid.
  • The mixture is heated to approximately 80 °C for a defined period.
  • This method efficiently converts benzylic alcohols to the corresponding hydrocarbons or iodides, depending on the substrate.
  • For this compound, this approach can be adapted to introduce the iodine substituent via iodination of the benzylic position or reduction of appropriate precursors.

This protocol is advantageous due to its mild conditions, tolerance of various functional groups, and improved atom economy compared to traditional methods such as tosylation followed by lithium aluminum hydride reduction.

Summary Table of Preparation Methods

Method Number Preparation Method Description Key Reagents/Conditions Advantages Limitations/Notes
1 Direct iodination of benzyl alcohol derivatives Iodinating reagent, K2CO3 quench, EtOAc extraction, silica gel chromatography High regioselectivity, straightforward purification Requires careful monitoring (TLC)
2 Multi-step halogenation and functional group transformation Phase transfer catalyst, ammonium bicarbonate, N-bromo-succinimide, alkali treatment Industrially scalable, minimal waste, no LAH reduction Multi-step, requires diazotization and bromination
3 Sonogashira coupling with propargyl alcohol derivatives Pd-catalyst, propargyl alcohol, oxidation steps Versatile for advanced intermediates More complex, specialized reagents needed
4 Reduction using hydriodic acid in biphasic toluene-water system Hydriodic acid, red phosphorus, toluene-water biphasic system, heat Mild conditions, good functional group tolerance Mainly for reduction, adaptation needed for iodination

Detailed Research Findings and Notes

  • Regioselectivity and Purity: The direct iodination method (Method 1) achieves high regioselectivity, yielding predominantly the 2-iodo isomer with minimal side-products, confirmed by NMR spectroscopy.
  • Industrial Applicability: The multi-step halogenation method (Method 2) is designed for industrial-scale synthesis with operational safety improvements by avoiding hazardous reducing agents like lithium aluminum hydride.
  • Synthetic Versatility: Sonogashira coupling (Method 3) expands the utility of this compound derivatives in complex molecule synthesis, especially in the preparation of alkylidenephthalans and related compounds.
  • Green Chemistry Considerations: The hydriodic acid reduction protocol (Method 4) offers improved atom economy and reduced waste compared to traditional reduction methods, aligning with sustainable chemistry principles.

This comprehensive overview highlights the diverse and effective methods available for the preparation of this compound, each with distinct advantages suited to different synthetic needs and scales.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Iodobenzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the production of substituted seven-membered lactones through cyclization reactions with propiolates, facilitated by nickel and zinc catalysts. This method has been documented to yield high regio- and stereoselectivity, making it a valuable tool in synthetic organic chemistry .

Reactivity Profile
The compound can undergo various transformations:

  • Oxidation : Conversion to aldehydes or carboxylic acids.
  • Reduction : Halogen removal or conversion of the alcohol group.
  • Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at the aromatic ring.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values around 15 μM for glioblastoma cell lines, suggesting potential as an anticancer agent.

CompoundCell LineIC50 (μM)
This compoundU87 (glioblastoma)15.0
4-Bromo-2-fluoro-benzaldehydeMCF7 (breast cancer)10.5
4-Iodo-benzyl alcoholA549 (lung cancer)20.0

Antimicrobial Properties
Halogenated compounds like this compound have shown promising antimicrobial activity against various pathogens. Studies report minimum inhibitory concentrations (MIC) that indicate its effectiveness against bacteria such as E. coli and S. aureus.

CompoundBacteria TestedMIC (μg/mL)
This compoundE. coli32
4-Bromo-benzyl alcoholS. aureus16

Material Science

Synthesis of Functional Materials
In material science, this compound is employed in the synthesis of functionalized polymers and coatings that require specific chemical properties provided by halogenation. The compound's ability to introduce iodine into polymer backbones enhances their thermal and mechanical properties .

Case Studies

Study on Anticancer Efficacy
A recent study published in MDPI explored the efficacy of iodinated photosensitizers in photodynamic therapy (PDT). The results indicated that compounds similar to this compound showed promising tumor uptake and cell-killing efficacy when exposed to light at specific time points post-injection.

Antimicrobial Testing
Research conducted on the antimicrobial effects of halogenated benzyl derivatives revealed that compounds similar to this compound exhibited significant inhibition against common pathogens like E. coli and S. aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-iodobenzyl alcohol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized or reduced under appropriate conditions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of 2-iodobenzyl alcohol with its halogenated analogs (2-chloro- and 2-bromobenzyl alcohols) reveals distinct physicochemical trends influenced by halogen size and electronegativity:

Property 2-Cl-Benzyl Alcohol 2-Br-Benzyl Alcohol 2-I-Benzyl Alcohol
Molecular Weight 156.59 g/mol 201.04 g/mol 234.03 g/mol
Melting Point 45–47°C 62–64°C 89–92°C
Boiling Point 245°C 260°C 288.3°C
Density 1.314 g/cm³ 1.762 g/cm³ 1.867 g/cm³
Electronegativity 3.00 (Cl) 2.96 (Br) 2.66 (I)

The larger atomic radius of iodine increases steric bulk and polarizability, leading to higher melting/boiling points and density compared to Cl/Br analogs. The reduced electronegativity of iodine enhances its leaving-group ability in substitution reactions .

Reactivity in Catalytic Reactions

  • Hydrodehalogenation :
    this compound exhibits superior reactivity in electrochemical hydrodehalogenation compared to Cl/Br analogs. With Na₂S as an additive, its conversion reaches 99% (vs. 36% without Na₂S), attributed to iodine’s lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 285 kJ/mol, C–Cl: 327 kJ/mol) .

  • Palladium-Catalyzed Couplings: In Pd-catalyzed reactions, this compound outperforms 2-bromo- and 2-chlorobenzyl alcohols due to iodine’s enhanced oxidative addition to Pd(0). For example: In the synthesis of isoquinolines, this compound achieves >90% yield in iminoannulation reactions, whereas Cl/Br analogs require harsher conditions . Reactions with allenylphosphonates yield benzopyrans in >85% selectivity, while 2-iodophenol forms benzofurans under similar conditions .

Conformational and Supramolecular Behavior

FTIR studies of 2-halobenzyl alcohols (Cl, Br, I) in the gas phase reveal that iodine’s polarizability promotes stronger intramolecular hydrogen bonding between the hydroxyl group and the π-system of the benzene ring. This results in:

  • A dominant gauche conformation for this compound (85% population vs. 70% for Br and 60% for Cl analogs).
  • Enhanced dimerization propensity due to iodine’s polarizability, as evidenced by broader OH-stretching bands in FTIR spectra .

Biological Activity

2-Iodobenzyl alcohol (C7H7IO) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, applications in drug synthesis, and relevant research findings.

  • Molecular Formula : C7H7IO
  • Molecular Weight : 234.03 g/mol
  • Melting Point : 89-92 °C
  • Functional Groups : Hydroxyl (-OH), Iodo (-I)

Antibacterial Activity

Research indicates that this compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria. A study highlighted that various diiodobenzyl alcohol derivatives, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundActivity Against Gram-positive StrainsActivity Against Gram-negative Strains
This compoundHighLow
Diiodobenzyl AlcoholModerateVery Low

Synthesis and Applications

This compound is utilized in various synthetic pathways to create more complex organic structures. It serves as a precursor for the synthesis of substituted seven-membered lactones through cyclization reactions with propiolates . This compound has also been involved in palladium-catalyzed reactions leading to functionalized benzofurans and isocoumarins, showcasing its versatility in organic synthesis .

Case Studies

  • Synthesis of Lactones : A study demonstrated the synthesis of substituted seven-membered lactones using this compound as a key starting material. The reaction was conducted in the presence of nickel and zinc catalysts, yielding high regioselectivity and stereoselectivity .
  • Antibacterial Testing : In a comparative study, this compound was tested alongside other halogenated benzyl alcohols. Results indicated that while it was effective against certain Gram-positive bacteria, it showed limited efficacy against Gram-negative strains, emphasizing its potential for targeted antibiotic development .

The biological activity of this compound can be attributed to its structural features which facilitate interactions with bacterial enzymes involved in cell wall biosynthesis. The presence of the iodine atom may enhance lipophilicity, allowing better membrane penetration and subsequent antibacterial action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-iodobenzyl alcohol, and how are they optimized?

  • Methodological Answer : this compound can be synthesized via aryne three-component coupling (3CC) using iodide as a nucleophilic trigger. This method involves reacting arynes generated in situ with aldehydes and potassium iodide, yielding regioselective products . Alternatively, Pd-catalyzed coupling of allenylphosphonates or phenyl allenes with functionalized this compound derivatives provides access to benzofurans or benzopyrans, with yields >80% under optimized conditions (e.g., PEG-400 solvent, 100°C) . Characterization typically employs 1^1H/31^31P NMR and X-ray crystallography to confirm regiochemistry .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Structural confirmation relies on NMR (1^1H, 13^13C) and X-ray diffraction. For example, X-ray data for intermediates in Pd-catalyzed reactions confirm bond angles and regioselectivity . Functional analysis includes monitoring hydrodehalogenation via linear sweep voltammetry (LSV) to assess catalytic activity (e.g., Cu nanoarrays with/without Na2_2S additives) . Physical properties such as solubility (insoluble in water) and thermal stability (melting point: 89–94°C) are critical for reaction design .

Advanced Research Questions

Q. What factors govern competing reaction pathways in Pd-catalyzed transformations of this compound?

  • Methodological Answer : Reaction pathways are highly sensitive to substrate functionality and catalyst systems. For instance:

  • Hydroxycarbonylation vs. Cross-Coupling : In carbonylative Suzuki reactions, this compound undergoes intramolecular hydroxycarbonylation (forming 1-phthalanone) instead of cross-coupling due to proximal hydroxyl coordination to Pd .
  • Regioselectivity in Allenylphosphonate Coupling : The choice of allene (e.g., PhCH=C=CH2_2) dictates [β,γ]- or [β,α]-attack, yielding benzofurans or isocoumarins .
  • Mitigation Strategies : Use of bulky ligands (XPhos) or base optimization (K2_2CO3_3) can suppress side reactions .

Q. How do catalyst modifications impact the hydrodehalogenation efficiency of this compound?

  • Methodological Answer : Cu nanoarrays (Cu NAs) modified with Na2_2S exhibit enhanced hydrodehalogenation activity. LSV data show a 200 mV lower overpotential and 3× higher current density for Na2_2S-modified Cu NAs compared to unmodified catalysts. Post-reaction analysis (XPS) confirms sulfur surface enrichment, which stabilizes reactive intermediates . Competing dehalogenation pathways (e.g., radical vs. ionic mechanisms) are probed via radical trapping experiments (TEMPO), though conclusive evidence remains elusive .

Q. What are the challenges in synthesizing cobaltacycles from this compound, and how are they addressed?

  • Methodological Answer : Attempts to synthesize cobaltacycles using this compound often lead to decomposition due to ligand lability. Mechanistic studies suggest that electron-rich substrates (e.g., 2-iodoaniline) destabilize CoIII^{III} intermediates. Stabilization strategies include using weakly coordinating solvents (CH2_2Cl2_2) and low temperatures (−40°C), though yields remain <20% .

Contradictions and Open Questions

  • Decomposition in Cobaltacycle Synthesis : reports decomposition of this compound in CoIII^{III} systems, contrasting with successful Pd-catalyzed couplings. This highlights the metal-specific reactivity of iodoarenes.
  • Radical vs. Ionic Mechanisms : While TEMPO trapping in Co systems is inconclusive , similar studies in Cu-catalyzed hydrodehalogenation could clarify mechanistic ambiguities .

Properties

IUPAC Name

(2-iodophenyl)methanol
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InChI

InChI=1S/C7H7IO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
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InChI Key

WZCXOBMFBKSSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7IO
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DSSTOX Substance ID

DTXSID60199540
Record name 2-Iodobenzylic alcohol
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Molecular Weight

234.03 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Iodobenzyl alcohol
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CAS No.

5159-41-1
Record name 2-Iodobenzyl alcohol
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Record name 2-IODOBENZYLIC ALCOHOL
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